Retinyl dodecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

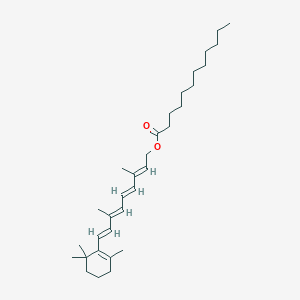

All-trans-retinyl dodecanoate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of dodecanoic (lauric) acid with the hydroxy group of all-trans-retinol. It has a role as a human xenobiotic metabolite and a rat metabolite. It is an all-trans-retinyl ester and a dodecanoic acid.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Formulation Benefits

Retinyl dodecanoate is primarily utilized in cosmetic formulations for its skin-enhancing properties. It acts as an emollient and skin conditioning agent, providing moisture and improving skin texture. The compound is often included in products aimed at reducing signs of aging, such as wrinkles and fine lines.

Stability and Efficacy

Research indicates that this compound exhibits improved stability over free retinol, making it a preferred choice for formulators. Its incorporation into creams and lotions allows for sustained release of retinoids, enhancing the efficacy of topical applications without the irritation often associated with direct retinol application .

Case Study: Anti-Aging Formulations

A study published in Pharmacognosy Reviews highlighted the effectiveness of formulations containing this compound in improving skin hydration and elasticity. In a clinical trial involving 50 participants over 12 weeks, subjects applying a cream containing 0.5% this compound reported significant improvements in skin texture and reduced appearance of fine lines compared to a placebo group .

Dermatological Applications

Skin Repair and Regeneration

this compound has been shown to promote skin repair mechanisms through its role in cell differentiation and proliferation. This makes it beneficial for treating conditions such as acne, psoriasis, and other dermatological disorders.

Bioavailability Studies

A significant challenge in dermatology is ensuring effective penetration of active ingredients into the skin layers. Studies utilizing advanced techniques like microdialysis have demonstrated that formulations with this compound can achieve effective delivery to the dermal layers, facilitating better therapeutic outcomes .

Nutritional Applications

Vitamin A Source

this compound serves as a dietary source of vitamin A when ingested. It is metabolized into retinol, which is essential for various physiological functions including vision, immune response, and cellular communication.

Research Findings

A study examined the effects of dietary this compound on vitamin A levels in animal models. Results indicated that animals supplemented with this compound showed improved serum retinol levels compared to controls, suggesting its potential as a dietary supplement for enhancing vitamin A status .

Safety Assessments

Risk Evaluation

The safety profile of this compound has been assessed in various studies. According to a risk assessment report, topical applications at concentrations commonly used in cosmetics (0.05% to 0.3%) were found to be safe for human use under standard conditions .

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

1259-24-1 |

|---|---|

Molekularformel |

C32H52O2 |

Molekulargewicht |

468.8 g/mol |

IUPAC-Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] dodecanoate |

InChI |

InChI=1S/C32H52O2/c1-7-8-9-10-11-12-13-14-15-21-31(33)34-26-24-28(3)19-16-18-27(2)22-23-30-29(4)20-17-25-32(30,5)6/h16,18-19,22-24H,7-15,17,20-21,25-26H2,1-6H3/b19-16+,23-22+,27-18+,28-24+ |

InChI-Schlüssel |

ZGISOPBIAXHOTQ-OUGXGHBNSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Isomerische SMILES |

CCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.